molecular formula C27H26N4O3S2 B2610091 2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide CAS No. 1216625-54-5

2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide

Cat. No. B2610091
CAS RN: 1216625-54-5
M. Wt: 518.65
InChI Key: GHFVAHGKNSAKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide is a useful research compound. Its molecular formula is C27H26N4O3S2 and its molecular weight is 518.65. The purity is usually 95%.
BenchChem offers high-quality 2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Compounds related to the specified chemical have been synthesized and tested for their antimicrobial efficacy. For instance, a study synthesized novel thienopyrimidine derivatives and evaluated their antimicrobial potency. Compounds exhibited significant antibacterial activity against E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) indicating their potential as potent antimicrobial agents (Kerru et al., 2019). This suggests that derivatives of the specified compound could be explored further for antimicrobial uses.

Anti-Inflammatory and Analgesic Applications

Research on thienopyrimidine derivatives has also revealed their potential in anti-inflammatory and analgesic applications. A particular study synthesized thieno[2,3-d]pyrimidin-4-one 2-thiones and evaluated them for analgesic and anti-inflammatory activities. The findings indicate that some compounds showed activities comparable to acetylsalicylic acid, underscoring the therapeutic potential of these derivatives in treating inflammation and pain (Cannito et al., 1990).

Antitumor Applications

The antitumor potential of thienopyrimidine derivatives is another area of interest. Studies have developed derivatives that were tested against various cancer cell lines, including liver tumor and breast adenocarcinoma cell lines. Some compounds demonstrated significant antitumor activity, highlighting the promise of thienopyrimidine derivatives as anticancer agents. For example, certain derivatives were found to be more potent than standard drugs in inhibiting the growth of HepG2 cells, a liver tumor cell line (Kadah et al., 2016).

properties

IUPAC Name

2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S2/c1-3-30(19-10-6-4-7-11-19)23(33)17-35-27-28-25-24(26(34)31(27)20-12-8-5-9-13-20)21-14-15-29(18(2)32)16-22(21)36-25/h4-13H,3,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFVAHGKNSAKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide

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